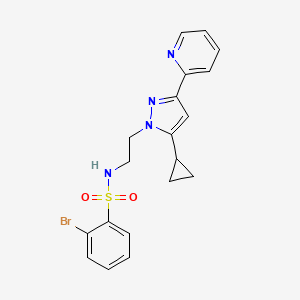
5-溴呋喃-3-甲酰胺
描述
5-Bromofuran-3-carboxamide is an organic compound with the molecular formula C5H4BrNO2 It is a derivative of furan, a heterocyclic aromatic compound, and contains a bromine atom at the 5-position and a carboxamide group at the 3-position
科学研究应用
5-Bromofuran-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antibacterial or antifungal properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
作用机制
Target of Action
The primary target of 5-Bromofuran-3-carboxamide is the aryl hydrocarbon receptor (AHR) . The AHR is a ligand-activated transcription factor that can be activated by structurally diverse compounds arising from the environment and the microbiota and host metabolism .
Mode of Action
5-Bromofuran-3-carboxamide acts as a competitive antagonist of AHR . Upon activation by other compounds, 5-Bromofuran-3-carboxamide prevents AHR nuclear translocation . This interaction with its target leads to changes in the transcriptional effectiveness of AHR .
Biochemical Pathways
The modulation of the canonical pathway of AHR occurs during several chronic diseases . The abrogation of the AHR-CYP1A1 axis, which 5-Bromofuran-3-carboxamide contributes to, might be of clinical interest for metabolic and inflammatory pathological processes .
Pharmacokinetics
The pharmacokinetic properties of ahr antagonists and cyp1a1 inhibitors, which include 5-bromofuran-3-carboxamide, have been studied in different in vivo rodent models of disease .
Result of Action
It is known that the compound’s antagonistic action on ahr can influence the transcriptional effectiveness of ahr , which could potentially have downstream effects on cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromofuran-3-carboxamide. AHR ligands, which include 5-Bromofuran-3-carboxamide, come from the environment and from the microbiota and cellular metabolism . These factors can potentially influence the compound’s action.
生化分析
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules, which could potentially influence biochemical reactions .
Cellular Effects
It is hypothesized that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that the compound could exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromofuran-3-carboxamide typically involves the bromination of furan derivatives followed by the introduction of the carboxamide group. One common method is the bromination of furan-3-carboxylic acid, followed by conversion to the corresponding amide. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane.
Industrial Production Methods: Industrial production of 5-Bromofuran-3-carboxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Substitution Reactions: 5-Bromofuran-3-carboxamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products like azido-furan or thiocyanato-furan derivatives.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
相似化合物的比较
5-Chlorofuran-3-carboxamide: Similar structure but with a chlorine atom instead of bromine.
5-Iodofuran-3-carboxamide: Contains an iodine atom at the 5-position.
Furan-3-carboxamide: Lacks the halogen substituent.
Uniqueness: 5-Bromofuran-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can participate in specific halogen bonding interactions, which are not possible with chlorine or iodine derivatives.
属性
IUPAC Name |
5-bromofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNECAFSHVILFAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-benzyl-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2591742.png)
![Furan-2-yl(4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2591744.png)
![Ethyl 4-[2-(2-methoxy-2-oxoethyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B2591745.png)
![2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2591746.png)
![2-Chloro-1-[3-(1,1-dioxothietan-3-yl)azetidin-1-yl]propan-1-one](/img/structure/B2591748.png)
![9-(3-chlorophenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2591749.png)
![1,4-Bis[(5-chlorothiophen-2-yl)sulfonyl]piperazine](/img/structure/B2591752.png)
![methyl (2R,3R,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-phenyloxolane-3-carboxylate](/img/structure/B2591754.png)

![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine](/img/structure/B2591758.png)

![2-ethyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2591760.png)
![ethyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2591762.png)

